Acetamide, N-(2-adamantyl)-, hydrochloride

11β-HSD1 inhibition metabolic disease glucocorticoid modulation

Acetamide, N-(2-adamantyl)-, hydrochloride (CAS 74525-98-7, molecular formula C₁₂H₂₀ClNO, MW 229.74 g/mol) is the hydrochloride salt of N-(2-adamantyl)acetamide, a positional isomer of the well-known N-(1-adamantyl)acetamide (CAS 880-52-4). The adamantane cage is substituted at the secondary bridge carbon (C-2) rather than the tertiary bridgehead (C-1), producing distinct steric, electronic, and biological properties.

Molecular Formula C12H20ClNO
Molecular Weight 229.74 g/mol
CAS No. 74525-98-7
Cat. No. B13762612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-(2-adamantyl)-, hydrochloride
CAS74525-98-7
Molecular FormulaC12H20ClNO
Molecular Weight229.74 g/mol
Structural Identifiers
SMILESCC(=O)NC1C2CC3CC(C2)CC1C3.Cl
InChIInChI=1S/C12H19NO.ClH/c1-7(14)13-12-10-3-8-2-9(5-10)6-11(12)4-8;/h8-12H,2-6H2,1H3,(H,13,14);1H
InChIKeyOMCGEDQQBKTCLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, N-(2-adamantyl)-, hydrochloride (CAS 74525-98-7): Positional Isomer with Differentiated 11β-HSD1 Pharmacophore and Analytical Identity


Acetamide, N-(2-adamantyl)-, hydrochloride (CAS 74525-98-7, molecular formula C₁₂H₂₀ClNO, MW 229.74 g/mol) is the hydrochloride salt of N-(2-adamantyl)acetamide, a positional isomer of the well-known N-(1-adamantyl)acetamide (CAS 880-52-4). The adamantane cage is substituted at the secondary bridge carbon (C-2) rather than the tertiary bridgehead (C-1), producing distinct steric, electronic, and biological properties [1]. Unlike its 1-adamantyl isomer, which serves as a USP/EP reference standard (Amantadine Related Compound B / Amantadine Hydrochloride Impurity B) and synthetic intermediate for the antiviral amantadine, the 2-adamantyl isomer has emerged as the core scaffold for a distinct class of potent and selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, a therapeutic target in metabolic syndrome, type 2 diabetes, and obesity [2]. This positional isomerism creates quantifiable, verifiable differentiation in biological target engagement, analytical detectability, and procurement-grade identity that cannot be achieved by simple substitution with the 1-adamantyl congener.

Why N-(1-Adamantyl)acetamide Cannot Substitute for Acetamide, N-(2-adamantyl)-, hydrochloride in 11β-HSD1-Targeted Research or Isomer-Specific Analytical Workflows


Generic substitution of the 2-adamantyl positional isomer with the more commercially prevalent N-(1-adamantyl)acetamide (880-52-4) fails on two independent, quantifiable grounds. First, the 1-adamantyl isomer is pharmacologically silent against 11β-HSD1, whereas the 2-adamantyl acetamide scaffold anchors a chemotype with IC₅₀ values in the 100–300 nM range and selectivity exceeding 1000-fold over the counter-target 11β-HSD2 [1]. Second, in analytical chemistry, the two isomers exhibit overlapping chromatographic retention times and cannot be resolved by simple GC retention alone; definitive discrimination requires EI-MS fragmentation pattern analysis, where the 2-adamantyl isomer produces diagnostic fragment ions absent from the 1-adamantyl isomer [2]. Procurement of the incorrect isomer therefore leads to both false-negative biological results and analytical misidentification, making unambiguous CAS-specific sourcing of CAS 74525-98-7 mandatory for any workflow dependent on the 2-adamantyl pharmacophore or requiring isomerically pure reference material.

Quantitative Differentiation Evidence for Acetamide, N-(2-adamantyl)-, hydrochloride (CAS 74525-98-7) vs. N-(1-Adamantyl)acetamide and Related Adamantane Analogs


11β-HSD1 Inhibitory Potency: 2-Adamantyl Acetamide Scaffold Delivers Sub-300 nM IC₅₀ Whereas 1-Adamantyl Isomer Is Inactive

The N-(2-adamantyl)acetamide core is the minimal pharmacophore for 11β-HSD1 inhibition, a validated target in type 2 diabetes and metabolic syndrome. In the seminal structure–activity relationship study by Su et al. (2012), adamantyl acetamide derivatives bearing the 2-adamantyl substitution consistently inhibited human 11β-HSD1 in HEK-293 cells with IC₅₀ values in the 200–300 nM range; the unsubstituted N-(2-adamantyl)acetamide scaffold (compound 4 in the related Rohde et al. series) exhibited an IC₅₀ of 308 nM [1]. In contrast, the 1-adamantyl positional isomer N-(1-adamantyl)acetamide (CAS 880-52-4) has no reported 11β-HSD1 inhibitory activity; its biological profile is confined to serving as a synthetic precursor to the antiviral M2 channel blocker amantadine [2]. This on/off binary difference—308 nM vs. no measurable inhibition—is a direct consequence of the adamantane substitution position and constitutes a non-interchangeable procurement decision point.

11β-HSD1 inhibition metabolic disease glucocorticoid modulation adamantane pharmacophore

11β-HSD1 over 11β-HSD2 Selectivity: 2-Adamantyl Scaffold Delivers >1000-Fold Isoform Discrimination Unavailable to 1-Adamantyl Series

Selectivity over the type 2 isozyme (11β-HSD2) is a critical safety requirement for 11β-HSD1 inhibitors, as 11β-HSD2 inhibition risks mineralocorticoid receptor activation, sodium retention, and hypertension. The 2-adamantyl acetamide chemotype achieves selectivity ratios exceeding 1000-fold for 11β-HSD1 over 11β-HSD2 [1]. Rohde et al. (2007) further demonstrated that the optimized 2-amino-N-(adamant-2-yl) acetamide series maintained this selectivity across multiple species (human, mouse, and rat), unlike other reported species-selective inhibitor series [2]. In the Su et al. (2012) study, adamantyl acetamide inhibitors showed complete absence of activity against human 11β-HSD2 at concentrations where 11β-HSD1 was potently inhibited [1]. The 1-adamantyl acetamide series has never been reported to achieve this selectivity profile, as its biological activity is directed toward viral M2 ion channels rather than hydroxysteroid dehydrogenases.

isoform selectivity 11β-HSD2 counter-screen therapeutic window glucocorticoid receptor

GC-EI-MS Isomeric Fingerprint: Definitive Discrimination of 2-Adamantyl from 1-Adamantyl Acetamide Isomers via Diagnostic Fragment Ions

The 2-adamantyl and 1-adamantyl isomers of N-adamantyl acetamides exhibit similar gas chromatographic retention times, making retention-time-based identification unreliable. However, Asada et al. (2017) demonstrated that electron ionization mass spectrometry (EI-MS) produces distinct, reproducible fragmentation patterns that unequivocally discriminate 2-adamantyl from 1-adamantyl carboxamide isomers [1]. Specifically, EI-MS spectra of adamantylindazole carboxamides showed remarkable differences between the 1-adamantyl and 2-adamantyl isomers, with the 2-adamantyl isomers generating characteristic diagnostic fragment ions [1]. This analytical differentiation is directly transferable to the N-(2-adamantyl)acetamide system and provides the only validated method for confirming isomeric identity when both isomers may co-elute or be present as synthetic impurities. The 1-adamantyl isomer N-(1-adamantyl)acetamide is commercially cataloged as USP Amantadine Related Compound B (CAS 880-52-4) and EP Amantadine Hydrochloride Impurity B, underscoring the regulatory and analytical necessity of isomer-specific identification .

analytical chemistry isomer discrimination GC-EI-MS forensic toxicology

Physicochemical Property Divergence: 2-Adamantyl vs. 1-Adamantyl Isomers Exhibit Distinct Lipophilicity and Solid-State Properties

The 2-adamantyl acetamide hydrochloride (CAS 74525-98-7, MW 229.74 g/mol) differs systematically from the 1-adamantyl isomer free base (CAS 880-52-4, MW 193.29 g/mol) in molecular weight, salt form, and predicted lipophilicity. The 1-adamantyl isomer N-(1-adamantyl)acetamide has a measured logP of 2.48 and a melting point of 148–150 °C as a crystalline free base [1]. The hydrochloride salt of the 2-adamantyl isomer adds 36.46 g/mol and alters aqueous solubility, hygroscopicity, and handling characteristics. While experimentally determined logP values for the 2-adamantyl isomer hydrochloride are sparsely reported, the structural difference—secondary (C-2) vs. tertiary (C-1) amide substitution on the adamantane cage—predictably shifts both lipophilicity and hydrogen-bonding capacity, parameters that directly influence chromatographic retention, membrane permeability, and formulation behavior [2].

physicochemical properties logP melting point salt form solubility

In Vivo Target Engagement: 2-Adamantyl Acetamide Series Demonstrates Tissue 11β-HSD1 Inhibition in Murine Models Not Accessible to 1-Adamantyl Isomers

The 2-adamantyl acetamide scaffold has been validated in vivo for 11β-HSD1 target engagement, a dimension entirely absent from the 1-adamantyl isomer's pharmacological profile. Rohde et al. (2007) demonstrated that compound (±)-22f, an E-5-hydroxy-2-adamantamine derivative built on the 2-adamantyl acetamide core, achieved confirmed 11β-HSD1 inhibition in liver, adipose, and brain tissue at 1 hour post-dose in a murine ex vivo pharmacodynamic assay [1]. Furthermore, Gallardo-Alfonzo et al. (2014) cited evidence that 2-amino-N-(adamant-2-yl) acetamide lowered body weight, insulin levels, fasting glucose, triglycerides, and cholesterol in diet-induced obese mice [2]. These in vivo pharmacodynamic outcomes are mechanistically linked to the 2-adamantyl substitution geometry and have no counterpart in the 1-adamantyl acetamide literature, where the biological activity remains restricted to antiviral M2 channel blockade and synthetic intermediate utility.

in vivo pharmacodynamics tissue distribution metabolic disease model ex vivo target engagement

Validated Application Scenarios for Acetamide, N-(2-adamantyl)-, hydrochloride (CAS 74525-98-7) Based on Quantitative Differentiation Evidence


Starting Scaffold for Selective 11β-HSD1 Inhibitor Medicinal Chemistry Programs

Medicinal chemistry teams developing 11β-HSD1 inhibitors for type 2 diabetes, obesity, or metabolic syndrome should use CAS 74525-98-7 as the core 2-adamantyl acetamide scaffold. The compound anchors a chemotype with validated sub-300 nM human 11β-HSD1 potency and >1000-fold selectivity over 11β-HSD2 [1][2]. The 1-adamantyl isomer (CAS 880-52-4) cannot substitute, as it lacks any measurable 11β-HSD1 activity. The hydrochloride salt form of CAS 74525-98-7 provides improved aqueous handling for assay preparation compared to the neutral free base.

Isomer-Specific Analytical Reference Standard for QC/QA and Forensic Laboratories

Quality control and forensic analytical laboratories requiring unambiguous identification of 2-adamantyl vs. 1-adamantyl positional isomers must procure CAS 74525-98-7 as an authenticated reference material. As demonstrated by Asada et al. (2017), the two isomers share similar GC retention times but are distinguished by diagnostic EI-MS fragment ions [3]. The 1-adamantyl isomer is cataloged as USP Amantadine Related Compound B and EP Amantadine Hydrochloride Impurity B (CAS 880-52-4), and laboratories that substitute this reference standard for the 2-adamantyl isomer risk false-negative or false-positive isomer identification in both pharmaceutical impurity profiling and forensic casework.

In Vivo Target Engagement Studies for Metabolic Disease Pharmacology

In vivo pharmacology groups investigating tissue-specific 11β-HSD1 inhibition should build upon the 2-adamantyl acetamide scaffold, which has documented multi-tissue target engagement (liver, adipose, brain) confirmed by ex vivo pharmacodynamic assay at 1 hour post-dose in murine models [2]. The scaffold also produced meaningful metabolic endpoints—reductions in body weight, insulin, fasting glucose, triglycerides, and cholesterol in diet-induced obese mice [4]. These in vivo outcomes are mechanistically inaccessible to the 1-adamantyl isomer series.

Synthetic Intermediate for Diversified 2-Substituted Adamantane Derivatives

Synthetic chemistry laboratories requiring a functionalized 2-adamantyl building block should procure CAS 74525-98-7. The 2-adamantylamine feedstock (CAS 10523-68-9) is commercially available, and acylation yields the acetamide derivative. This 2-adamantyl scaffold provides access to a distinct chemical space—including E-5-hydroxy-2-adamantamine derivatives—that is structurally inaccessible from 1-adamantyl starting materials [2][3]. The ¹H NMR signature of N-(2-adamantyl)acetamide (δ 3.97 ppm, t, 1H for the C-2 methine proton; δ 5.78 ppm, br, 1H for the amide NH) provides a definitive spectroscopic identity check upon receipt .

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